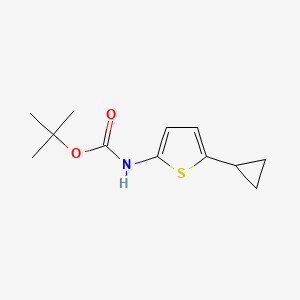

![molecular formula C17H12N2OS B2511148 4-(Benzylthio)benzofuro[3,2-d]pyrimidine CAS No. 62208-74-6](/img/structure/B2511148.png)

4-(Benzylthio)benzofuro[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

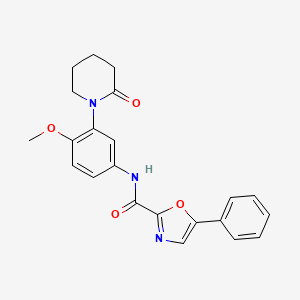

“4-(Benzylthio)benzofuro[3,2-d]pyrimidine” is a compound that falls under the category of pyrimidine and its fused derivatives . Pyrimidine ring and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .

Synthesis Analysis

The synthesis of pyrimidine and its derivatives has been reported in various studies . For instance, a biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines has been described, which involves a transition metal-free method to access a series of N-substituted benzofuro[2,3-d]pyrimidine-4-amines .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of these compounds plays a significant role in their biological activities .Chemical Reactions Analysis

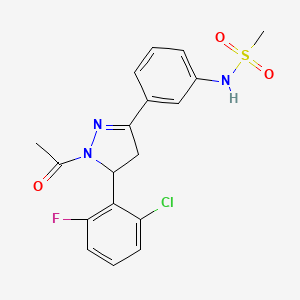

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Scientific Research Applications

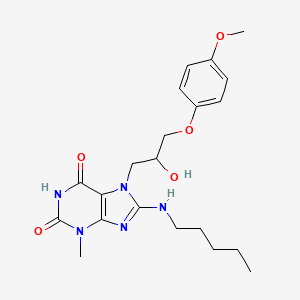

- Application : Researchers have designed and synthesized a series of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone derivatives containing thiosemicarbazide or its analogs. Among these, compound 19c demonstrated superior biological activity, with IC50 values of 22 nM for exogenous PARP-1 enzyme and 4.98 μM for SK-OV-3 cancer cells. Notably, it outperformed Olaparib, a known PARP inhibitor. Furthermore, 19c exhibited low toxicity to normal liver cells. Mechanistic studies revealed that it inhibits DNA repair processes and promotes cancer cell apoptosis via the mitochondrial pathway .

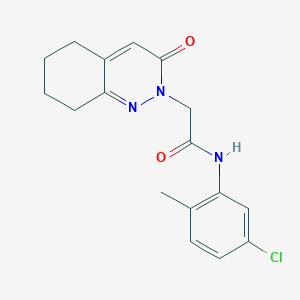

- Application : Compound 16 displayed excellent anticancer activity by inhibiting the CDK enzyme, leading to apoptosis in human cancer cell lines and primary CLL cells .

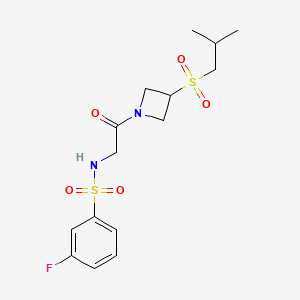

- Application : Researchers synthesized Fe3O4@gly nanoparticles coated with cobalt. These MNPs could potentially be used for targeted drug delivery due to their magnetic properties .

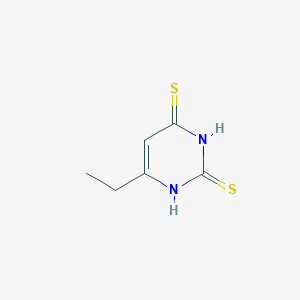

- Application : Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs were synthesized and evaluated for anti-inflammatory activity. Western blotting and RT-PCR studies indicated their influence on mRNA and protein levels related to inflammation .

PARP-1 Inhibition for Anticancer Therapy

Anticancer Activity via CDK Inhibition

Magnetic Nanoparticles for Drug Delivery

Anti-Inflammatory Properties

Mechanism of Action

Target of Action

The primary targets of 4-(Benzylthio)benzofuro[3,2-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

4-(Benzylthio)benzofuro[3,2-d]pyrimidine exerts its effect through inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with the signaling processes that regulate cell growth and metabolism .

Biochemical Pathways

The inhibition of protein kinases by 4-(Benzylthio)benzofuro[3,2-d]pyrimidine affects various biochemical pathways. These pathways are involved in cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to the disruption of these processes, potentially leading to cell death .

Pharmacokinetics

Similar compounds have been shown to exhibit potent biological activity, suggesting that they may have favorable adme properties .

Result of Action

The result of the action of 4-(Benzylthio)benzofuro[3,2-d]pyrimidine is the inhibition of protein kinases, leading to disrupted cellular signaling processes . This disruption can lead to cell death, providing a potential mechanism for the compound’s anticancer activity .

Future Directions

The future directions in the research of pyrimidine derivatives include the development of novel pyrimidines with higher selectivity as anticancer agents . There is also interest in the development of new strategies for cancer treatment compromising the use of selective tumor drugs called molecular targeted therapies .

properties

IUPAC Name |

4-benzylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2OS/c1-2-6-12(7-3-1)10-21-17-16-15(18-11-19-17)13-8-4-5-9-14(13)20-16/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBDARXMAVVTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylthio)benzofuro[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate](/img/structure/B2511065.png)

![(1R,5S)-1-Methoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B2511068.png)

![2-chloro-1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B2511069.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2511078.png)

![4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline](/img/structure/B2511083.png)

![8-(4-Chlorobenzyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2511084.png)

![Methyl 4-[[3-[(4-methoxycarbonylbenzoyl)amino]naphthalen-2-yl]carbamoyl]benzoate](/img/structure/B2511086.png)